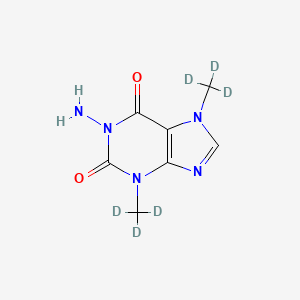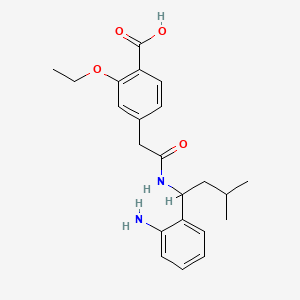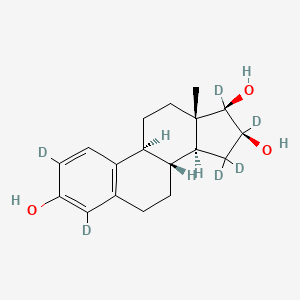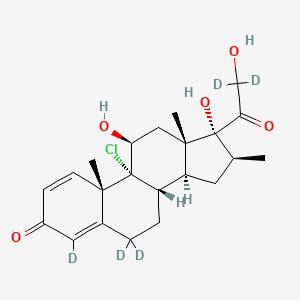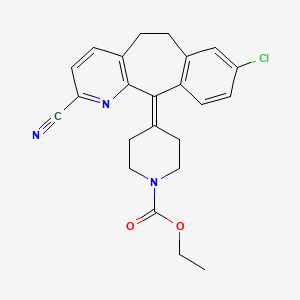
2-Cyano Loratadine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano Loratadine (2-CL) is a new type of antihistamine drug that has been developed for the treatment of allergic rhinitis, allergic conjunctivitis, and other allergic diseases. It is a synthetic compound that has been designed to be more effective and safer than other antihistamine drugs. 2-CL has a wide range of potential applications in the medical field, including the treatment of asthma, allergic skin diseases, and a variety of other conditions.
Wirkmechanismus
2-Cyano Loratadine acts as an antagonist of the histamine H1 receptor. It binds to the receptor and blocks the action of histamine, which prevents the release of inflammatory mediators. This reduces the symptoms associated with allergic reactions.
Biochemical and Physiological Effects
2-Cyano Loratadine has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of histamine and other inflammatory mediators, which reduces the symptoms of allergic reactions. It has also been shown to reduce the release of leukotrienes, which can reduce the severity of asthma attacks. Additionally, 2-Cyano Loratadine has been found to reduce the production of inflammatory cytokines, which can reduce inflammation and reduce the severity of allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano Loratadine has been found to be a useful tool for laboratory experiments. It is relatively easy to synthesize and has a wide range of potential applications. However, it is important to note that 2-Cyano Loratadine is a relatively new compound, and there is still a lack of data regarding its safety and efficacy. Additionally, it is important to note that 2-Cyano Loratadine is a synthetic compound, and there is a possibility that it may have unexpected side effects.
Zukünftige Richtungen
There are a number of potential future directions for 2-Cyano Loratadine. These include further research into the mechanism of action, the development of new formulations, and the exploration of new applications. Additionally, further research could be conducted into the safety and efficacy of 2-Cyano Loratadine in humans, as well as the potential for the development of new antihistamine drugs. Finally, further research could be conducted into the potential for the use of 2-Cyano Loratadine in the treatment of other conditions, such as asthma, allergic skin diseases, and other allergic diseases.
Synthesemethoden
2-Cyano Loratadine is synthesized from the reaction of loratadine and cyanoacetic acid. The reaction is catalyzed with a base, such as sodium hydroxide, and is carried out in an aqueous medium. The reaction is complete in approximately one hour, and the product is a white crystalline powder that is soluble in water. The purity of the product can be determined by thin-layer chromatography.
Wissenschaftliche Forschungsanwendungen
2-Cyano Loratadine has been used in a variety of scientific research applications, including the study of the mechanism of action of antihistamine drugs, the study of allergic diseases, and the study of the pharmacokinetics and pharmacodynamics of drugs. It has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the central nervous system.
Eigenschaften
IUPAC Name |
ethyl 4-(13-chloro-5-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-9-15(10-12-27)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-25)26-22(16)21/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMAIAHEAGWRMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C#N)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652531 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano Loratadine | |
CAS RN |
860010-31-7 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

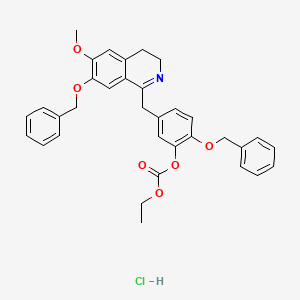

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)



![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)
